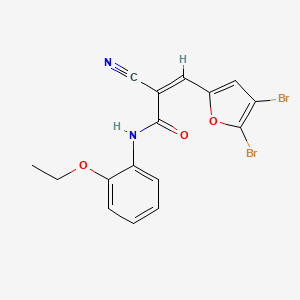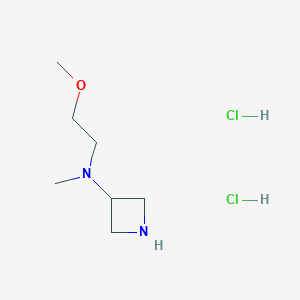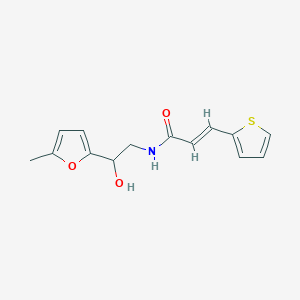
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HET0016, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It was first synthesized in 2003 by a team of researchers at the University of Illinois at Chicago, led by Dr. John R. Falck. Since then, HET0016 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential uses in the treatment of various diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-hydroxyethylamine with 5-methylfurfural to form the intermediate (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product.
Starting Materials
2-hydroxyethylamine, 5-methylfurfural, thiophene-2-carboxylic acid
Reaction
Step 1: React 2-hydroxyethylamine with 5-methylfurfural in the presence of a catalyst to form (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide., Step 2: React (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide with thiophene-2-carboxylic acid in the presence of a coupling agent to form (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide.
作用机制
The mechanism of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is related to its ability to inhibit the activity of CYP4A. This enzyme is involved in the metabolism of arachidonic acid, a fatty acid that is involved in the regulation of blood pressure and inflammation. By inhibiting the activity of CYP4A, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide can reduce the production of certain metabolites of arachidonic acid, which can lead to a decrease in blood pressure and a reduction in inflammation. In cancer cells, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a different enzyme called 20-HETE, which is involved in the regulation of cell growth and proliferation.
生化和生理效应
The biochemical and physiological effects of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide are complex and depend on the specific context in which it is used. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to reduce blood pressure and improve vascular function in animal models of hypertension. It has also been shown to reduce inflammation and oxidative stress in the cardiovascular system, which can help to prevent the development of cardiovascular disease. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in some cases.
实验室实验的优点和局限性
One advantage of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that it is a relatively simple molecule that can be synthesized using standard organic chemistry techniques. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that its mechanism of action is complex and not fully understood. This can make it difficult to interpret experimental results and to design effective therapeutic strategies based on its use.
未来方向
There are several potential future directions for research on (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area of interest is the development of more specific and potent inhibitors of CYP4A and 20-HETE, which could have greater therapeutic potential than (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Another area of interest is the exploration of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide's potential uses in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide and related compounds, which could lead to a better understanding of their biochemical and physiological effects.
科学研究应用
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been studied extensively for its potential therapeutic applications, particularly in the fields of cardiovascular and cancer research. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a specific enzyme called CYP4A, which is involved in the regulation of blood pressure and the development of hypertension. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
属性
IUPAC Name |
(E)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-4-6-13(18-10)12(16)9-15-14(17)7-5-11-3-2-8-19-11/h2-8,12,16H,9H2,1H3,(H,15,17)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPZYMGUBLXRJ-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C=CC2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(CNC(=O)/C=C/C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

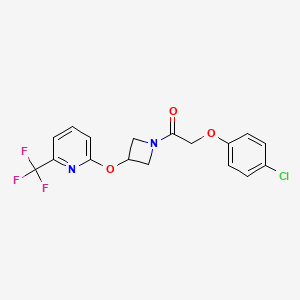
![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)
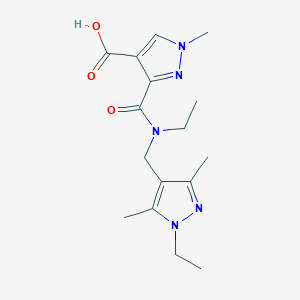
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
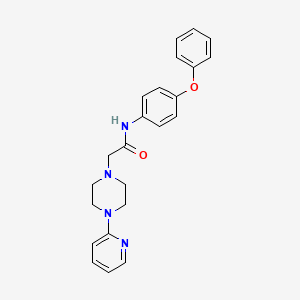
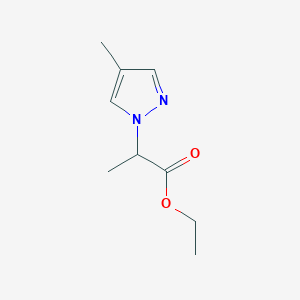
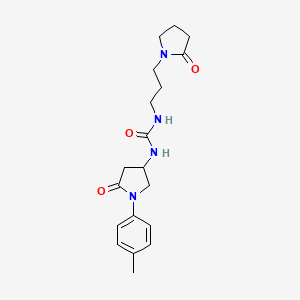
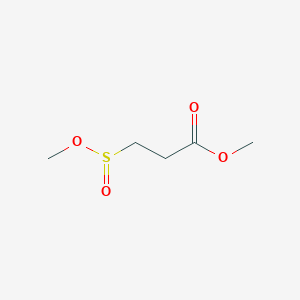
![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)
![4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B2385184.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
